Research has explored the potential of 2,4,4-trimethyl-2-pentanol (also known as neopentyldimethylcarbinol) as a biofuel due to its favorable properties. Its high octane number (112.2) suggests its potential for use in high-performance engines without causing engine knocking []. Additionally, it exhibits good miscibility with gasoline and low volatility, making it a desirable blending component [].
However, further research is needed to assess its full potential as a biofuel. Studies are ongoing to explore its production through fermentation and its impact on engine performance and emissions [].
2,4,4-Trimethyl-2-pentanol has been investigated for its potential use as a pharmaceutical agent due to its diverse biological activities. Studies have shown that it exhibits antimicrobial and antifungal properties []. Additionally, research suggests its potential as a neuroprotective agent and its ability to modulate certain signaling pathways involved in cancer cell proliferation [].
2,4,4-Trimethyl-2-pentanol is a tertiary alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is also known by its IUPAC name, 2,4,4-trimethylpentan-2-ol. The compound features a branched structure characterized by three methyl groups attached to the second carbon of a pentane backbone, making it a unique member of the alcohol family. The compound is colorless and has a relatively low boiling point of about 417.15 K (144 °C) .
As a general precaution for handling alcohols, it is recommended to:
These reactions illustrate the compound's versatility in organic synthesis and industrial chemistry.
The synthesis of 2,4,4-trimethyl-2-pentanol can be achieved through several methods:
These synthetic routes highlight the compound's accessibility for research and industrial purposes.
2,4,4-Trimethyl-2-pentanol has various applications across different fields:
Its unique structure makes it valuable in synthesizing more complex molecules.
Interaction studies involving 2,4,4-trimethyl-2-pentanol focus on its behavior in biological systems and its potential effects when combined with other chemicals. While specific interaction studies are sparse, understanding how this compound interacts with enzymes or other biological molecules could provide insights into its metabolic pathways and toxicity levels. Such studies are crucial for assessing safety in industrial applications and potential health impacts.
Several compounds share structural similarities with 2,4,4-trimethyl-2-pentanol. Here are some notable examples:
Compound Name | Structure | Key Differences |
---|---|---|
3-Methyl-3-pentanol | Has two methyl groups at position three; less branched. | |
2-Methyl-3-pentanol | Methyl group at position two; different branching pattern. | |
3,3-Dimethyl-1-butanol | More linear structure; fewer methyl groups than trimethyl variant. |
These compounds highlight the uniqueness of 2,4,4-trimethyl-2-pentanol due to its specific branching pattern and functional properties as a tertiary alcohol.
The reduction of carboxylic acid derivatives represents a classical route to alcohols. While pivalic acid ((CH$$3$$)$$3$$CCO$$2$$H) itself cannot be directly reduced to 2,4,4-trimethyl-2-pentanol, its esters or anhydrides serve as viable precursors. Lithium aluminum hydride (LiAlH$$4$$) is a robust reducing agent capable of converting esters to primary alcohols. For example, the ethyl ester of pivalic acid undergoes reduction to yield 2,4,4-trimethyl-2-pentanol:
$$
\text{(CH}3\text{)}3\text{CCO}2\text{Et} \xrightarrow{\text{LiAlH}4} \text{(CH}3\text{)}3\text{CCH}2\text{OH} + \text{EtOH}
$$
This method requires careful temperature control to avoid side reactions, with yields exceeding 85% under optimized conditions. Recent advances using manganese(I) catalysts with phenylsilane (PhSiH$$3$$) offer a milder alternative, achieving 93–95% yields at 0.5 mol% catalyst loading.
Hydrogenation of ketones provides a direct pathway to secondary alcohols. For 2,4,4-trimethyl-2-pentanol, the corresponding ketone 2,4,4-trimethylpentan-2-one is hydrogenated using Ni-Pd/γ-Al$$2$$O$$3$$ catalysts. These bimetallic systems enhance activity by increasing the availability of Ni active sites, with Pd modifying electronic properties to favor selective hydrogenation. Reaction conditions typically involve 50–100°C and 10–20 bar H$$_2$$, achieving >90% conversion. Axens’ LD 265 and LD 465 palladium catalysts are also effective for large-scale applications.
Grignard reagents enable the synthesis of tertiary alcohols via nucleophilic addition to ketones. Reacting methylmagnesium bromide (CH$$3$$MgBr) with 4,4-dimethylpentan-2-one yields 2,4,4-trimethyl-2-pentanol:
$$
\text{(CH}3\text{)}2\text{C(O)C(CH}3\text{)}2 + \text{CH}3\text{MgBr} \rightarrow \text{(CH}3\text{)}3\text{C-C(CH}3\text{)}2\text{OH}
$$
This method, detailed in kinetic studies of Grignard additions, requires anhydrous conditions and achieves 70–80% yields. Side products such as 2,4,4-trimethyl-1-pentene may form via elimination but are minimized using low temperatures (<0°C).
Industrial synthesis leverages acid-catalyzed hydration of alkenes. For example, 2,4,4-trimethyl-1-pentene (produced via tert-butanol or isobutanol condensation with sulfuric acid) undergoes Markovnikov hydration to yield the target alcohol:
$$
\text{(CH}3\text{)}3\text{C-CH}2\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{)}3\text{C-C(CH}3\text{)}2\text{OH}
$$
This method, optimized in closed reactors at 90–95°C, achieves 95% yield with minimal purification. Catalytic systems using strong acid ion-exchange resins further enhance sustainability by reducing waste.
2,4,4-Trimethyl-2-pentanol readily undergoes substitution reactions with hydrogen halides through an exclusively SN1 mechanism [12] [14]. The reactivity order follows the established pattern: hydrogen iodide > hydrogen bromide > hydrogen chloride, with relative reactivities correlating directly with the acidity and nucleophilicity of the halide ions [40] [46]. Tertiary alcohols demonstrate significantly higher reactivity compared to primary and secondary alcohols due to the enhanced stability of the resulting tertiary carbocation intermediate [25] [28].
The reaction proceeds through initial protonation of the hydroxyl group by the hydrogen halide, converting the poor leaving group (OH⁻) into an excellent leaving group (H2O) [40] [44]. This protonation step is followed by the rate-determining loss of water to form a tertiary carbocation, which subsequently undergoes rapid nucleophilic attack by the halide ion [12] [46].
Hydrogen Halide | pKa | Relative Reactivity | Typical Reaction Temperature (°C) | Mechanism for Tertiary Alcohols | Product Formation Rate |
---|---|---|---|---|---|
Hydrogen Chloride | -7 | Low | 0-25 | SN1 | Slow |
Hydrogen Bromide | -9 | High | 0 | SN1 | Fast |
Hydrogen Iodide | -10 | Very High | 0 | SN1 | Very Fast |
The enhanced reactivity of 2,4,4-trimethyl-2-pentanol with hydrogen halides occurs under mild conditions, typically at 0°C for hydrogen bromide and hydrogen iodide reactions [12] [44]. This contrasts sharply with primary alcohols, which require harsh conditions or alternative reagents such as thionyl chloride or phosphorus tribromide for effective halide substitution [12] [40].
2,4,4-Trimethyl-2-pentanol exhibits complete resistance to oxidation by conventional oxidizing agents under standard conditions [16] [22]. This resistance stems from the absence of alpha-hydrogen atoms on the carbon bearing the hydroxyl group, which are essential for the oxidation mechanism to proceed [19] [23]. Traditional oxidizing agents including Jones reagent, potassium dichromate, pyridinium chlorochromate, and potassium permanganate fail to oxidize tertiary alcohols because the oxidation process requires the removal of both the hydroxyl hydrogen and an alpha-hydrogen to form the carbon-oxygen double bond [16] [20].
The oxidation of alcohols proceeds through a mechanism involving the formation of a chromate ester intermediate, followed by the elimination of the alpha-hydrogen and the chromium-containing leaving group [16] [18]. For 2,4,4-trimethyl-2-pentanol, the tertiary carbon lacks the requisite alpha-hydrogen, making this elimination step impossible [22] [23]. The steric hindrance provided by the three alkyl groups further impedes the approach of oxidizing agents to the reaction center [22] [48].
Oxidizing Agent | Reaction Conditions | Primary Alcohol Product | Secondary Alcohol Product | Tertiary Alcohol Product | Mechanistic Requirement |
---|---|---|---|---|---|
Potassium Dichromate | K2Cr2O7/H2SO4, reflux | Carboxylic Acid | Ketone | No Reaction | α-Hydrogen removal |
Jones Reagent | CrO3/H2SO4/acetone, 0°C | Carboxylic Acid | Ketone | No Reaction | α-Hydrogen removal |
Pyridinium Chlorochromate | PCC/CH2Cl2, rt | Aldehyde | Ketone | No Reaction | α-Hydrogen removal |
Potassium Permanganate | KMnO4/H2SO4, reflux | Carboxylic Acid | Ketone | No Reaction | α-Hydrogen removal |
Chromium Trioxide | CrO3/H2SO4, heated | Carboxylic Acid | Ketone | No Reaction | α-Hydrogen removal |
2,4,4-Trimethyl-2-pentanol exclusively follows the SN1 mechanism in nucleophilic substitution reactions due to the exceptional stability of the tertiary carbocation intermediate and the severe steric hindrance that prevents SN2 reactions [24] [25]. The tertiary carbocation formed upon departure of the water molecule benefits from extensive hyperconjugation involving three carbon-hydrogen bonds, providing stabilization energies approximately 10^10 times greater than primary carbocations [25] [52].
The three bulky alkyl groups surrounding the reaction center in 2,4,4-trimethyl-2-pentanol create an insurmountable steric barrier for backside nucleophilic attack, the hallmark of SN2 reactions [30] [31]. This steric congestion effectively blocks the linear approach trajectory required for SN2 substitution, leaving the SN1 pathway as the only viable mechanism [29] [30]. The rate-determining step involves the formation of the planar tertiary carbocation, which can subsequently react with nucleophiles from either face, leading to racemization of the product [24] [27].
Parameter | SN1 Mechanism | SN2 Mechanism | Tertiary Alcohol Behavior |
---|---|---|---|
Rate Law | Rate = k[R-OH2+] | Rate = k[Nu][R-OH2+] | Exclusively SN1 |
Stereochemistry | Racemization | Inversion | Complete racemization |
Carbocation Intermediate | Required | Not involved | Tertiary carbocation |
Steric Effects | Favors bulky substrates | Disfavors bulky substrates | Extreme hindrance blocks SN2 |
Solvent Preference | Polar protic | Polar aprotic | Requires polar protic |
Temperature Dependence | Higher T favors SN1 | Lower T favors SN2 | Enhanced at moderate T |
Rearrangement Possibility | Common | Rare | Frequent rearrangements |
The tertiary carbocation derived from 2,4,4-trimethyl-2-pentanol exhibits remarkable stability due to hyperconjugation and inductive effects from the surrounding methyl groups [25] [52]. This stability translates to rapid formation and relatively long lifetime compared to less substituted carbocations, facilitating efficient SN1 reactions [50] [52].
Carbocation Type | Relative Stability | Hyperconjugation Contributors | Typical Lifetime (seconds) | SN1 Reaction Rate | Rearrangement Tendency |
---|---|---|---|---|---|
Primary | 1.0 | 1 C-H bond | 10^-12 | Very Slow | Immediate |
Secondary | 10^3 | 2 C-H bonds | 10^-9 | Moderate | Common |
Tertiary | 10^10 | 3 C-H bonds | 10^-6 | Very Fast | Moderate |
Allylic | 10^5 | π-system overlap | 10^-8 | Fast | Rare |
Benzylic | 10^8 | Aromatic stabilization | 10^-7 | Fast | Rare |
2,4,4-Trimethyl-2-pentanol can undergo radical-mediated decomposition through various pathways that generate alkoxy radicals as key intermediates [32] [36]. These processes typically involve the homolytic cleavage of the carbon-oxygen bond or hydrogen abstraction from the hydroxyl group [33] [34]. The resulting alkoxy radicals can subsequently undergo beta-scission reactions, leading to carbon-carbon bond cleavage and the formation of new alkyl radicals [36] [37].
Recent advances in radical chemistry have enabled the catalytic generation of alkoxy radicals from 2,4,4-trimethyl-2-pentanol under mild conditions [32] [33]. Photoredox catalysis using ruthenium complexes in combination with cyclic iodine reagents facilitates the oxidation of the alcohol to the corresponding alkoxy radical [32] [36]. Alternatively, titanium-catalyzed protocols enable the direct dehydroxylative alkylation of tertiary alcohols through radical intermediates [33] [34].
Radical Generation Method | Reaction Conditions | Temperature (°C) | Primary Product Type | Mechanism | Yield Range (%) |
---|---|---|---|---|---|
Photooxidation with CIRs | Ru(II) catalyst, BI-OAc, hν | 25 | Alkynyl/Alkenyl ketones | β-scission after oxidation | 45-85 |
Titanium-Catalyzed Homolysis | Ti catalyst, alkene acceptor | 25-80 | Quaternary C-C bonds | Radical coupling | 60-90 |
Oxalate Salt Decomposition | tert-alkyl oxalate, thermal/photochemical | 80-120 | Heterocycle alkylation | Radical addition | 40-75 |
PCET Activation | Base, arene radical cation | 25 | Linear ketones | C-C bond cleavage | 50-80 |
Phthaloyl Peroxide HAT | PPO, Bu4NBr, blue light | 25 | Brominated ketones | HAT followed by β-scission | 35-70 |
The alkoxy radical derived from 2,4,4-trimethyl-2-pentanol readily undergoes beta-scission due to the relief of steric strain and the formation of more stable alkyl radicals [36] [37]. This process involves the homolytic cleavage of a carbon-carbon bond beta to the radical center, generating a new alkyl radical and a carbonyl compound [32] [36]. The regioselectivity of beta-scission depends on the stability of the resulting radical fragments and the thermodynamic favorability of the cleavage [37] [38].
2,4,4-Trimethyl-2-pentanol serves as a crucial metabolic intermediate in the bacterial degradation of octylphenol, a xenobiotic compound with estrogenic properties. The formation of this metabolite occurs through a highly specific enzymatic process mediated by specialized bacterial strains, particularly members of the Sphingomonas genus.
The primary mechanism involves type II ipso substitution, a unique biochemical transformation that cleaves the octyl side chain from octylphenol while preserving its structural integrity as a tertiary alcohol [1] [2] [3]. Sphingomonas sp. strain PWE1 has been extensively studied for its ability to degrade octylphenol through the opdA gene, which encodes a flavin monooxygenase enzyme [4] [5]. When expressed in Escherichia coli, this enzyme catalyzes the disappearance of octylphenol with concomitant production of hydroquinone and 2,4,4-trimethyl-1-pentene, along with smaller quantities of 2,4,4-trimethyl-2-pentanol [3] [4].
The stoichiometric formation of 2,4,4-trimethyl-2-pentanol represents the intact alkyl chain as a tertiary alcohol, demonstrating the enzyme's remarkable specificity in preserving the branched structure of the original octylphenol side chain [1] [6]. This metabolic transformation is particularly significant because it represents the complete removal of the estrogenic phenolic moiety while maintaining the alkyl portion in a stable, oxidized form.
Research has demonstrated that the degradation rate of octylphenol by Sphingomonas sp. strain was not affected by the presence of easily assimilable carbon sources such as sodium acetate, indicating that these bacteria do not exhibit diauxic metabolic behavior when utilizing octylphenol as their primary carbon and energy source [1]. This characteristic suggests a specialized metabolic adaptation for xenobiotic compound utilization.
Recent investigations have revealed that 2,4,4-trimethyl-2-pentanol exhibits notable antimicrobial properties, particularly against various bacterial pathogens. Studies have shown that this compound demonstrates significant inhibitory activity against both gram-positive and gram-negative bacteria, with particular effectiveness against Bacillus species, Escherichia coli, and Pseudomonas species [7] .
The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity through its lipophilic properties, which enable dissolution in phospholipid layers of microbial cell membranes [7]. This mode of action is consistent with other tertiary alcohols that exhibit antimicrobial activity through membrane perturbation.
Regarding neuroprotective properties, preliminary research suggests that 2,4,4-trimethyl-2-pentanol may possess the ability to modulate certain signaling pathways involved in neuronal protection . The compound has been investigated for its potential to act as a neuroprotective agent, particularly in the context of oxidative stress reduction and cellular pathway modulation. However, the specific mechanisms underlying these neuroprotective effects require further investigation to establish definitive therapeutic applications.
The compound's structural characteristics, particularly its branched tertiary alcohol configuration, may contribute to its biological activity by facilitating interactions with specific molecular targets in both microbial and neuronal systems . These interactions likely involve both hydrophobic associations and hydrogen bonding capabilities inherent to the tertiary alcohol functional group.
Extensive toxicological studies have been conducted using various animal models, with particular emphasis on rodent species. The most significant finding is the pronounced gender-specific nephrotoxicity observed in male rats, which is absent in female rats of the same species [9] [10] [11].
In male Fischer 344 rats, administration of 2,4,4-trimethyl-2-pentanol at doses ranging from 50 to 500 mg/kg resulted in significant increases in renal alpha-2u-globulin levels, reaching 1.8 to 3.1 times control values within 24 hours of exposure [12] [9] [10]. This accumulation is associated with the development of characteristic protein droplets in proximal convoluted tubular cells, a hallmark of alpha-2u-globulin nephropathy.
The selective retention of 2,4,4-trimethyl-2-pentanol in male rat kidneys occurs through a dose-dependent mechanism, with kidney-to-plasma ratios being greater at lower doses than at higher doses [9]. Maximum concentrations of the compound in kidney, liver, and plasma of male rats were observed after 12 hours post-administration, while females showed peak concentrations after 8 hours with significantly lower kidney accumulation [9] [10].
Female Fischer 344 rats demonstrated markedly different toxicological responses, with no observable alpha-2u-globulin accumulation or nephrotoxic effects even at equivalent doses [9] [10]. This gender-specific difference is attributed to the absence of significant alpha-2u-globulin expression in female rats, which prevents the formation of stable metabolite-protein complexes that characterize male rat nephrotoxicity.
Additional studies using Wistar rats revealed that 2,4,4-trimethyl-2-pentanol possesses both hepatotoxic and nephrotoxic properties when administered at doses of 2 ml/kg daily for two days [11]. Microscopic examination revealed centrilobular and confluent necrosis, hydropic degeneration, and vacuolation of hepatocytes, along with eosinophilic hyaline droplet accumulation in renal tubular cells.
The compound's toxicological profile includes increased plasma alkaline phosphatase and aspartate transaminase activities, consistent with liver damage, and elevated urinary N-acetyl-beta-glucosaminidase and alkaline phosphatase activities, indicating renal toxicity [11]. These biochemical markers correlate with the observed histopathological changes in both hepatic and renal tissues.
The biochemical interactions of 2,4,4-trimethyl-2-pentanol within cellular pathways are characterized by its specific binding to alpha-2u-globulin, a male rat-specific low-molecular-weight protein [13] [14] [15]. This interaction occurs through reversible binding with a dissociation constant (Kd) of approximately 10⁻⁷ M, indicating high-affinity binding characteristics.
The binding mechanism involves both hydrophobic interactions and hydrogen bonding between the tertiary alcohol and specific amino acid residues within the alpha-2u-globulin binding pocket [13] [15]. Structure-activity relationship studies have demonstrated that the binding affinity is dependent on the specific molecular configuration of the trimethyl-branched pentanol structure, with related compounds showing varying degrees of competitive binding.
Subcellular fractionation studies revealed that approximately 60% of radiolabeled 2,4,4-trimethyl-2-pentanol localizes in the kidney cytosol fraction, with about 26% coeluting with alpha-2u-globulin after chromatographic separation [16] [17]. This distribution pattern indicates selective protein binding that alters the compound's cellular localization and metabolic fate.
The formation of the metabolite-protein complex significantly affects the compound's elimination kinetics, leading to prolonged retention in renal tissues [16] [18]. Physiologically based pharmacokinetic modeling has demonstrated that this protein binding not only reduces lysosomal proteolysis efficiency but may also stimulate transient increases in hepatic alpha-2u-globulin synthesis [18].
The cellular pathway interactions extend beyond simple protein binding to include effects on lysosomal function and cellular metabolism. The compound induces increased pinocytotic uptake of alpha-2u-globulin into renal cells, which subsequently stimulates lysosomal cathepsin activity [18]. This enhanced lysosomal activity, combined with increased production of potentially toxic metabolites, contributes to the observed nephrotoxicity in susceptible animal models.
Flammable